Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide
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Overview
Description
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form the desired isoquinoline derivative . Another method involves the use of substituted alkynylbenzaldehydes and o-phenylenediamines in ethanol, providing an environmentally friendly route to the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core structure which is common in many pharmaceuticals.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzimidazo[2,1-a]isoquinoline: Another heterocyclic compound with comparable synthetic routes and applications.
Uniqueness
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
6336-62-5 |
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Molecular Formula |
C17H12BrN |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
naphtho[2,1-b]quinolizin-12-ium;bromide |
InChI |
InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1 |
InChI Key |
GKBABUBJKPSIBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-] |
Origin of Product |
United States |
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